molecular formula C26H34N4O3 B3009021 N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 938030-54-7

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No. B3009021
CAS RN: 938030-54-7
M. Wt: 450.583
InChI Key: DXBWMXXMWGNXTB-UHFFFAOYSA-N
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Description

The compound "N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide" is a complex organic molecule that likely exhibits pharmacological properties due to its structural features. It contains several functional groups, including an acetamide, a benzodiazole, and a morpholine ring, which are common in medicinal chemistry for their biological activities.

Synthesis Analysis

The synthesis of similar complex acetamides typically involves multi-step reactions that may include the formation of intermediate acetamide derivatives, as seen in the preparation of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides . These processes often require careful selection of reagents and conditions to ensure the correct assembly of the molecule, with attention to the stereochemistry and functional group compatibility.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveals that the acetamide moiety can adopt different conformations, influencing the overall molecular geometry . The presence of morpholine, as seen in 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, is known to impact the molecule's conformation and potentially its biological activity .

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides can react with ethendiamine to form dihydroimidazole carboxamides, indicating the reactivity of the acetamide group in nucleophilic substitution reactions . The presence of a morpholine ring can also influence the reactivity, as seen in the synthesis of broad-spectrum antifungal agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of such molecules are influenced by their functional groups and molecular geometry. For example, the crystal structure of related compounds can exhibit hydrogen bonding and other non-covalent interactions, which are crucial for their stability and solubility . The presence of an ethoxy group, as in the compound of interest, would likely affect its lipophilicity and membrane permeability, important factors for its pharmacokinetic profile.

Scientific Research Applications

Metabolic Pathways and Toxicology

One area of research involves understanding the metabolic pathways and toxicological profiles of chloroacetamide herbicides, which share structural similarities with the compound . A study by Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the complex metabolic activation pathways that may lead to carcinogenicity. This research contributes to the broader understanding of how structural elements within these molecules interact with biological systems, potentially offering insights into the metabolic behavior of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Characterization of Complex Molecules

Research on the synthesis and characterization of complex molecules forms a significant part of chemical science. Studies, such as the one on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide by Chkirate et al. (2019), demonstrate the importance of creating and analyzing new compounds for their potential applications, including their antioxidant activities. These findings could be analogous to the synthesis routes and potential applications of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide, especially in exploring its chemical properties and reactivity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Antimicrobial and Antitumor Properties

The synthesis and evaluation of novel compounds for their antimicrobial and antitumor properties are crucial in medicinal chemistry. For example, the work by Horishny et al. (2020) on N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides demonstrates this area of research, showing that synthesized compounds have promising anticancer activity. This suggests potential research avenues for the compound , focusing on its biological activities and possible therapeutic applications (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).

properties

IUPAC Name

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c1-4-21-10-8-9-20(3)26(21)30(19-32-5-2)25(31)18-29-23-12-7-6-11-22(23)27-24(29)17-28-13-15-33-16-14-28/h6-12H,4-5,13-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBWMXXMWGNXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

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